3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H24ClN3O2S and its molecular weight is 453.99. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthetic Pathways and Intermediate Compounds: Research has shown various synthetic routes for the creation of quinazoline derivatives, which involve key intermediates and reaction conditions tailored to achieve specific structural features. For example, one study outlines the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, highlighting the significance of isocyanate carboxamide intermediates in the synthesis process (Azizian et al., 2000). Similarly, the synthesis and characterization of quinoline and quinazoline derivatives involve complex reactions that contribute to the understanding of their structural and electronic properties (Mohamed et al., 2020).
Biological Activities and Potential Applications
- Anticonvulsant Properties: Certain quinazoline derivatives exhibit significant anticonvulsant activities, highlighting their potential in developing therapeutic agents for epilepsy and related disorders. The crystal structures of anticonvulsant enaminones provide insights into their mechanism of action, emphasizing the role of hydrogen bonding and molecular conformation (Kubicki et al., 2000).
- Cytotoxic Activities: Studies on carboxamide derivatives of benzo[b][1,6]naphthyridines reveal potent cytotoxic activities against various cancer cell lines, indicating the potential of quinazoline derivatives in cancer therapy (Deady et al., 2003).
- Inhibition of Thymidylate Synthase: Quinazoline derivatives have been synthesized as nonclassical antifolate inhibitors of thymidylate synthase, a key enzyme in the DNA synthesis pathway, making them promising candidates for anticancer and antibacterial therapies (Gangjee et al., 1996).
Mécanisme D'action
The compound contains an indole nucleus, which is a common feature in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through binding to multiple receptors, leading to changes in cellular signaling pathways .
The compound also contains a cyclohexene ring, which is a common structural feature in many natural products and pharmaceuticals . The presence of this ring could influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 2-chlorobenzyl chloride with 2-cyclohexen-1-ylethylamine to form the intermediate, which is then reacted with 2-amino-4-sulfanylquinazoline-6-carboxylic acid to obtain the final product.", "Starting Materials": [ "2-chlorobenzyl chloride", "2-cyclohexen-1-ylethylamine", "2-amino-4-sulfanylquinazoline-6-carboxylic acid" ], "Reaction": [ "Step 1: 2-chlorobenzyl chloride is reacted with 2-cyclohexen-1-ylethylamine in the presence of a base such as potassium carbonate to form the intermediate 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]amine.", "Step 2: The intermediate is then reacted with 2-amino-4-sulfanylquinazoline-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to obtain the final product, 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
Numéro CAS |
422273-38-9 |
Nom du produit |
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Formule moléculaire |
C24H24ClN3O2S |
Poids moléculaire |
453.99 |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31) |
Clé InChI |
LDSNHHXZKDCHAI-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.